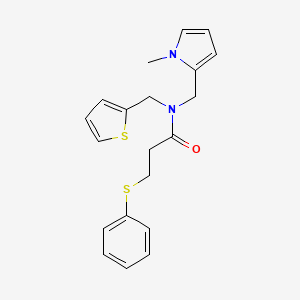
N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C20H22N2OS2 and its molecular weight is 370.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H18N4O2S, with a molecular weight of 342.4 g/mol. Its structural components include a pyrrole ring and a thiophenyl moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
- Anticancer Properties : Recent investigations have shown that compounds structurally similar to this compound can induce apoptosis in cancer cell lines. For instance, related compounds were found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, leading to effective growth inhibition in various tumor models .
- Inhibition of Bcl-2 Family Proteins : The compound may also function as an inhibitor of Bcl-2 family proteins, which are critical regulators of apoptosis. Inhibitors targeting these proteins have shown promise in promoting cancer cell death .
Biological Activity Data
The following table summarizes the biological activity data associated with this compound and related compounds:
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of pyrrole derivatives, researchers found that compounds similar to this compound exhibited potent activity against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating their potential as therapeutic agents for bacterial infections .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of a related compound that induced apoptosis in MCF-7 breast cancer cells. The study highlighted that treatment led to significant cell death through caspase activation and cell cycle arrest at G2/M phase, suggesting a promising avenue for further research into similar compounds .
属性
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-3-phenylsulfanyl-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-21-12-5-7-17(21)15-22(16-19-10-6-13-24-19)20(23)11-14-25-18-8-3-2-4-9-18/h2-10,12-13H,11,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRBDBJEGLYSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














